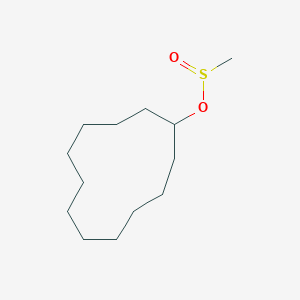![molecular formula C20H30S2 B14266750 3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) CAS No. 138118-22-6](/img/no-structure.png)
3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[410]hept-3-ene) is a chemical compound characterized by its unique bicyclic structure and the presence of disulfide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) typically involves the reaction of 7,7-dimethylbicyclo[4.1.0]hept-3-ene with a disulfide-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where one of the bicyclic units is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications where protein stability is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Disulfanediylbis(methylene)]dithiophene: Similar in structure but contains thiophene rings instead of bicyclic units.
3-Carene: A bicyclic compound with a similar core structure but lacks disulfide linkages.
Uniqueness
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[41
Eigenschaften
| 138118-22-6 | |
Molekularformel |
C20H30S2 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
3-[[(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methyldisulfanyl]methyl]-7,7-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C20H30S2/c1-19(2)15-7-5-13(9-17(15)19)11-21-22-12-14-6-8-16-18(10-14)20(16,3)4/h5-6,15-18H,7-12H2,1-4H3 |
InChI-Schlüssel |
CZPXUHZPBMOMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CC(=CC2)CSSCC3=CCC4C(C3)C4(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
